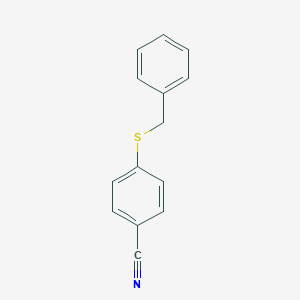

4-(Benzylthio)benzonitrile

Beschreibung

4-(Benzylthio)benzonitrile is a benzonitrile derivative featuring a benzylthio (-S-CH₂C₆H₅) substituent at the para position of the aromatic ring. The compound combines the electron-withdrawing nitrile group with a sulfur-containing benzyl moiety, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its structure enables participation in diverse reactions, such as nucleophilic substitutions and metal-catalyzed couplings, to generate bioactive or functional materials . Benzonitrile derivatives, including this compound, are pivotal in drug discovery due to their ability to modulate solubility, bioavailability, and target binding .

Eigenschaften

CAS-Nummer |

150993-53-6 |

|---|---|

Molekularformel |

C14H11NS |

Molekulargewicht |

225.31 g/mol |

IUPAC-Name |

4-benzylsulfanylbenzonitrile |

InChI |

InChI=1S/C14H11NS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,11H2 |

InChI-Schlüssel |

OSFPURHZZWDHNR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C#N |

Kanonische SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Withdrawing vs. Donor Groups: The benzylthio group in this compound provides moderate electron withdrawal, enhancing reactivity in cross-coupling reactions compared to electron-donating groups like dimethylamino in 4-(4-(dimethylamino)phenyl)thiophen-2-yl)benzonitrile (DMAT) .

- Biological Activity : Thiazole-containing derivatives (e.g., 4-(2-phenylthiazol-4-yl)benzonitrile) exhibit stronger enzyme inhibition (e.g., Sortase A) due to the thiazole ring's ability to coordinate metal ions or form hydrogen bonds . In contrast, this compound derivatives are optimized for histone methyltransferase (NSD2-PWWP1) inhibition .

Table 2: Cytotoxicity and Enzyme Inhibition

Key Findings :

- Potency : The benzylthio group in this compound derivatives contributes to sub-micromolar inhibition of NSD2-PWWP1, critical for cancer epigenetics modulation . Comparatively, triazole-linked derivatives (e.g., 1c in ) show moderate cytotoxicity (IC₅₀ ~12 µM) against MCF-7 cells, suggesting substituent-dependent efficacy .

- Bioavailability: Amphiphilic derivatives like TMC278/rilpivirine (4-cyano group) exhibit high oral bioavailability due to balanced hydrophobic/hydrophilic interactions, a trait less pronounced in this compound .

Table 3: Nonlinear Optical (NLO) and Solvatochromic Properties

Key Insights :

- NLO Performance : Ethynyl-oxazole derivatives (e.g., from ) outperform this compound in NLO applications due to extended π-conjugation, enhancing hyperpolarizability .

- Solvent Sensitivity : Thiophene-based derivatives (e.g., DMAT) exhibit twisted intramolecular charge transfer (TICT) states, enabling applications in polarity-sensitive probes .

Critical Analysis :

- Efficiency : Suzuki-Miyaura coupling () offers versatility for this compound synthesis but requires transition metal catalysts. In contrast, solvent-free routes for diaryl sulfides (e.g., ) improve sustainability .

- Purity Challenges: Thiazole-containing derivatives () require recrystallization for purity, whereas aminomethyl derivatives () achieve >95% purity via straightforward alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.